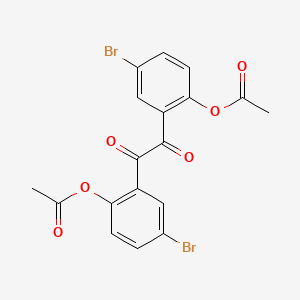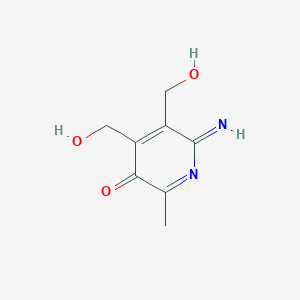![molecular formula C11H11NO3 B14495442 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole CAS No. 63152-89-6](/img/structure/B14495442.png)
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is a complex organic compound that features both an oxirane (epoxide) ring and a benzoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole typically involves the reaction of a benzoxazole derivative with an epoxide. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the oxirane ring . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
科学研究应用
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
5-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxaindane: This compound also contains an oxirane ring and a benzene derivative, making it structurally similar.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with an oxirane ring and aromatic groups.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: This compound features an oxirane ring and a complex spirocyclic structure.
Uniqueness
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is unique due to its combination of an oxirane ring and a benzoxazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
63152-89-6 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-methyl-5-(oxiran-2-ylmethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-10-4-8(13-5-9-6-14-9)2-3-11(10)15-12-7/h2-4,9H,5-6H2,1H3 |
InChI 键 |
XDJMZOKSDIKTOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1C=C(C=C2)OCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


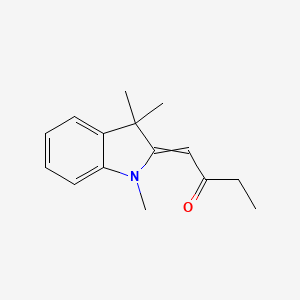
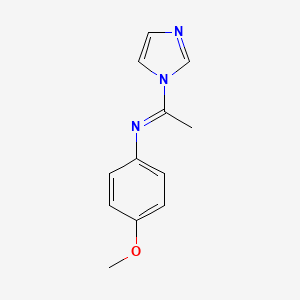
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
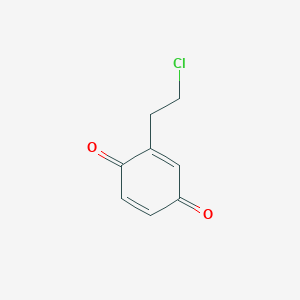
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
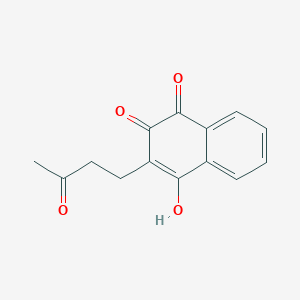
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
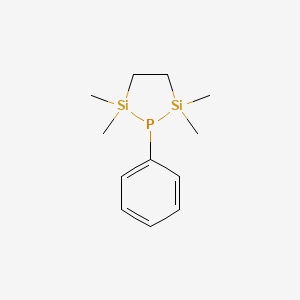
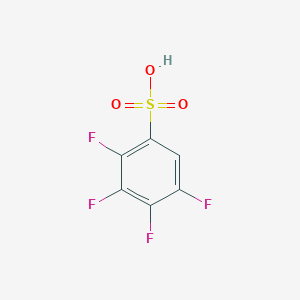
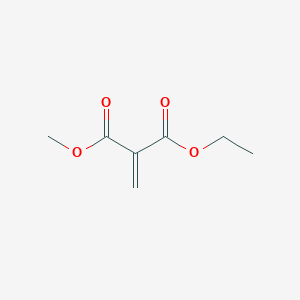
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
